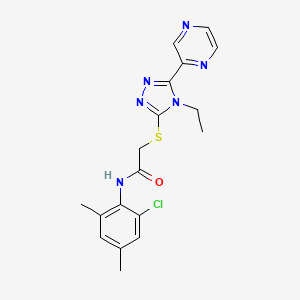![molecular formula C27H29N3OS2 B12030063 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-35-2](/img/structure/B12030063.png)
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(1,3-difenil-1H-pirazoil-4-il)metileno]-3-octilo-2-tio-1,3-tiazolidin-4-ona es un complejo compuesto orgánico que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, una porción de pirazol y una cadena octilo. Ha generado interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(1,3-difenil-1H-pirazoil-4-il)metileno]-3-octilo-2-tio-1,3-tiazolidin-4-ona generalmente involucra un proceso de varios pasos. Un método común incluye la condensación de 1,3-difenil-1H-pirazoil-4-carbaldehído con 3-octilo-2-tio-1,3-tiazolidin-4-ona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y la mezcla se refluye en un solvente adecuado como etanol o metanol.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para asegurar un alto rendimiento y pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-[(1,3-difenil-1H-pirazoil-4-il)metileno]-3-octilo-2-tio-1,3-tiazolidin-4-ona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de tiazolidinona.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Derivados oxidados del anillo de tiazolidinona.
Reducción: Formas reducidas de las porciones de pirazol o tiazolidinona.
Sustitución: Derivados de tiazolidinona sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-5-[(1,3-difenil-1H-pirazoil-4-il)metileno]-3-octilo-2-tio-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que la hace valiosa en el desarrollo de nuevos materiales y catalizadores.
Biología
Biológicamente, este compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos y aplicaciones terapéuticas.
Medicina
En medicina, la investigación está en curso para explorar su potencial como agente terapéutico. Su estructura única y actividad biológica sugieren que podría ser útil en el tratamiento de diversas enfermedades, incluidas infecciones y cáncer.
Industria
Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[(1,3-difenil-1H-pirazoil-4-il)metileno]-3-octilo-2-tio-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos. Se cree que ejerce sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las vías exactas involucradas todavía están bajo investigación, pero se cree que interfiere con procesos celulares como la replicación del ADN o la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-5-[(1,3-difenil-1H-pirazoil-4-il)metileno]-3-etil-2-tio-1,3-tiazolidin-4-ona
- (5Z)-5-[(1,3-difenil-1H-pirazoil-4-il)metileno]-3-metil-2-tio-1,3-tiazolidin-4-ona
Singularidad
La singularidad de (5Z)-5-[(1,3-difenil-1H-pirazoil-4-il)metileno]-3-octilo-2-tio-1,3-tiazolidin-4-ona radica en su cadena octilo, que imparte propiedades fisicoquímicas distintas. Esta característica estructural puede mejorar su solubilidad, estabilidad y actividad biológica en comparación con compuestos similares con cadenas alquilo más cortas.
Propiedades
Número CAS |
623940-35-2 |
|---|---|
Fórmula molecular |
C27H29N3OS2 |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3OS2/c1-2-3-4-5-6-13-18-29-26(31)24(33-27(29)32)19-22-20-30(23-16-11-8-12-17-23)28-25(22)21-14-9-7-10-15-21/h7-12,14-17,19-20H,2-6,13,18H2,1H3/b24-19- |
Clave InChI |
ZPUDENWDZVXBGA-CLCOLTQESA-N |
SMILES isomérico |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029985.png)

![[1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12029998.png)
![4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12030000.png)

![N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030012.png)

![2-(4-methyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12030025.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12030032.png)

![N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030042.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12030054.png)
